molecular formula C12H18Cl2F2N2 B3008288 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride CAS No. 2126163-02-6

1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride

Cat. No.: B3008288
CAS No.: 2126163-02-6
M. Wt: 299.19
InChI Key: XLQIIARQBVFIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride (CAS 2126163-02-6) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol, this dihydrochloride salt form offers enhanced stability for experimental handling and storage . The 1,4-diazepane core is a privileged structure in medicinal chemistry, known for its versatility in drug design and its presence in compounds with a wide range of biological activities . This specific difluorophenyl-substituted diazepane serves as a key synthetic intermediate or building block for the development of novel bioactive molecules. Research into analogous 1,4-diazepane compounds has demonstrated their potential as orexin receptor antagonists , and their investigation spans other therapeutic areas, including as antifibrotic agents . The structural motif is frequently explored in the design of peptidomimetics and various enzyme inhibitors . As a building block, it provides researchers with a versatile scaffold for further chemical modification. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling. It is typically supplied as a powder and is recommended to be stored at room temperature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)-5-methyl-1,4-diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c1-9-4-6-16(7-5-15-9)12-3-2-10(13)8-11(12)14;;/h2-3,8-9,15H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQIIARQBVFIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C2=C(C=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride is a synthetic organic compound belonging to the diazepane class. Its molecular formula is C12H18Cl2F2N2C_{12}H_{18}Cl_{2}F_{2}N_{2} with a molecular weight of approximately 299.18 g/mol. The compound features a seven-membered heterocyclic structure that includes two nitrogen atoms and a difluorophenyl substituent, which may influence its biological activity significantly.

The compound is characterized by:

  • Molecular Formula : C12H18Cl2F2N2C_{12}H_{18}Cl_{2}F_{2}N_{2}
  • Molecular Weight : 299.18 g/mol
  • CAS Number : 2126163-02-6
  • Structure : The presence of the difluorophenyl group enhances its chemical reactivity and potential interactions in biological systems.

Biological Activity Overview

Research on diazepane derivatives indicates that they can exhibit a range of biological activities, including:

  • Anticancer Properties : Some diazepane derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Certain compounds in this class have demonstrated effectiveness against bacterial strains.
  • Neurological Effects : Diazepane derivatives are often explored for their potential in treating neurological disorders due to their interaction with neurotransmitter receptors.

The biological activity of this compound may involve:

  • Receptor Modulation : Interaction with serotonin receptors (e.g., 5-HT3 and 5-HT6), which can influence mood and anxiety.
  • Cellular Uptake and Apoptosis Induction : Studies suggest that diazepane compounds may affect cellular pathways leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other diazepane derivatives:

Compound NameStructure TypeKey Features
1-(2-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepaneDiazepane derivativeContains chlorine instead of fluorine
1-(3-Fluorophenyl)-5-methyl-1,4-diazepaneDiazepane derivativeDifferent substitution pattern on phenyl ring
3-(2,4-Difluorophenyl)-1H-pyrazolePyrazole derivativeExhibits different heterocyclic structure

Scientific Research Applications

Biological Activities

Research indicates that derivatives of diazepane compounds often exhibit a range of biological activities. Here are some notable findings related to the applications of 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride:

  • Antidepressant Activity : Diazepane derivatives have been studied for their potential antidepressant effects. The structural modifications in compounds like 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane can enhance serotonin receptor affinity, which is crucial for mood regulation .
  • Anticancer Properties : Some studies suggest that diazepane derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The difluorophenyl substitution may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .
  • Cognitive Enhancement : There is ongoing research into the effects of diazepane compounds on cognitive functions. Compounds that modulate neurotransmitter systems may improve memory and learning capabilities, making them candidates for treating cognitive disorders .

Pharmaceutical Applications

The unique properties of this compound make it a valuable candidate in drug formulation:

  • Drug Development : Its potential as a lead compound for developing new antidepressants or anxiolytics is under investigation. The modification of the diazepane structure allows for the exploration of various pharmacological profiles .
  • Synthesis of Complex Molecules : This compound can serve as an intermediate in synthesizing more complex pharmaceutical agents, particularly those targeting neurological disorders. Its ability to form stable complexes with various ligands enhances its utility in medicinal chemistry .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of several diazepane derivatives. The researchers synthesized a series of compounds based on the diazepane structure and evaluated their binding affinity to serotonin receptors. The results indicated that modifications similar to those found in 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane significantly increased receptor affinity and exhibited promising antidepressant-like behavior in animal models .

Case Study 2: Anticancer Research

In another study focused on anticancer activities, researchers tested various diazepane derivatives against human cancer cell lines. The results showed that compounds with similar structural characteristics to 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane demonstrated significant cytotoxic effects on breast and colon cancer cells. This suggests that further development could lead to effective cancer therapies utilizing this class of compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride are summarized below, highlighting key differences in substituents, molecular properties, and applications.

Structural Analogs and Similarity Scores

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Similarity Score Key Differences
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one (329794-41-4) 1,4-diazepan-5-one 2-(dimethylamino)ethyl at position 4 1.00 Ketone group at position 5; lacks aromatic substitution
4-Methyl-1,4-diazepan-5-one hydrochloride (5441-40-7) 1,4-diazepan-5-one Methyl at position 4 0.97 Hydrochloride salt; ketone group at position 5
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate (775561-26-7) 1,4-diazepane 2-fluorobenzyl at position 1 299.21 Benzyl substitution; hydrate form; higher solubility in polar solvents
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane (1542097-09-5) 1,4-diazepane 3,4-dichlorophenyl at position 1 259.17 Dichloro substitution; neutral form (not a salt)

Functional and Pharmacological Differences

  • Substituent Effects : The 2,4-difluorophenyl group in the target compound confers distinct electronic and steric properties compared to dichlorophenyl (electron-withdrawing Cl) or benzyl (flexible alkyl-aromatic) analogs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets .
  • Salt Forms : Dihydrochloride salts (e.g., target compound and 775561-26-7) improve aqueous solubility, whereas neutral analogs (e.g., 1542097-09-5) may exhibit lower bioavailability .

Availability and Commercial Status

  • This compound : Discontinued across all quantities (500 mg – 10 g) .
  • Hydrate and Dichlorophenyl Analogs : Available upon inquiry, though pricing and stock details are unspecified .

Q & A

Q. What are the key considerations for synthesizing 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including the formation of the diazepane core followed by fluorophenyl substitution. Critical parameters include reaction temperature (e.g., controlled acylation under basic conditions), solvent choice (polar aprotic solvents for stability), and purification via recrystallization or column chromatography. Purity assessment requires HPLC-MS for trace impurities and NMR (¹H/¹³C) for structural confirmation . For dihydrochloride salt formation, stoichiometric HCl gas introduction in anhydrous conditions is recommended to avoid hydrolysis .

Q. How can researchers address solubility challenges in biological assays for this compound?

Methodological Answer: Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies should include pH-solubility profiling (pH 3–7.4) and dynamic light scattering (DLS) to assess aggregation. For in vitro assays, consider lyophilized reconstitution protocols to maintain stability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., receptor affinity) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, receptor isoform specificity). To resolve:

  • Validate receptor binding assays using radioligand displacement (e.g., [³H]-labeled antagonists) with standardized buffers.
  • Cross-reference results with computational docking studies (e.g., AutoDock Vina) to identify steric or electronic mismatches in ligand-receptor interactions.
  • Replicate experiments under controlled conditions (e.g., temperature, CO₂ levels) and report normalized data (e.g., IC₅₀ ± SEM) .

Q. What advanced techniques are recommended for studying the compound’s interaction with neurotransmitter receptors?

Methodological Answer:

  • Cryo-EM or X-ray crystallography for structural resolution of receptor-ligand complexes.
  • Patch-clamp electrophysiology to assess functional modulation (e.g., GABAₐ receptor currents).
  • Metabolic stability assays (e.g., liver microsomes) to evaluate pharmacokinetic relevance.
  • Link findings to a theoretical framework, such as allosteric modulation models, to contextualize mechanism-of-action hypotheses .

Q. How can researchers design experiments to investigate the compound’s potential off-target effects?

Methodological Answer:

  • Perform high-throughput screening (HTS) against panels of GPCRs, kinases, and ion channels.
  • Use chemoproteomics (e.g., affinity-based protein profiling) to identify unexpected binding partners.
  • Apply systems pharmacology models (e.g., STRING database) to predict downstream signaling cascades.
  • Validate hypotheses with knockout cell lines or siRNA silencing .

Q. What methodological strategies are effective for analyzing degradation products under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH).
  • LC-QTOF-MS for non-targeted analysis of degradation byproducts.
  • Kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions.
  • Cross-reference with theoretical degradation pathways (e.g., hydrolysis of diazepane rings) .

Theoretical and Framework-Based Questions

Q. How can researchers align studies on this compound with broader pharmacological or chemical theories?

Methodological Answer:

  • Integrate findings into existing frameworks, such as structure-activity relationship (SAR) models for diazepane derivatives.
  • Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity.
  • Contextualize results within neurotransmitter receptor allostery or fluorinated drug design paradigms .

Q. What are the best practices for reconciling conflicting data on metabolic pathways?

Methodological Answer:

  • Conduct cross-species metabolite profiling (e.g., human vs. rat hepatocytes) to identify species-specific metabolism.
  • Apply isotopic labeling (e.g., ¹⁴C) to trace metabolic fate in vivo.
  • Use molecular networking (GNPS platform) to compare metabolite clusters across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.